molecular formula C14H21N3 B8678680 4-(4-methylpiperazin-1-ylmethyl)-2,3-dihydro-1H-indole

4-(4-methylpiperazin-1-ylmethyl)-2,3-dihydro-1H-indole

Cat. No. B8678680
M. Wt: 231.34 g/mol
InChI Key: ABZBUWYXTJHJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylpiperazin-1-ylmethyl)-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C14H21N3 and its molecular weight is 231.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-methylpiperazin-1-ylmethyl)-2,3-dihydro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-methylpiperazin-1-ylmethyl)-2,3-dihydro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-methylpiperazin-1-ylmethyl)-2,3-dihydro-1H-indole

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H21N3/c1-16-7-9-17(10-8-16)11-12-3-2-4-14-13(12)5-6-15-14/h2-4,15H,5-11H2,1H3

InChI Key

ABZBUWYXTJHJKI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C3CCNC3=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.38 g of 1-methylpiperazine and 2.92 g of sodium triacetoxyborohydride are successively added to a solution of 1 g of indole-4-carboxaldehyde in 40 ml of tetrahydrofuran under argon. The reaction mixture is stirred at ambient temperature for 15 hours, and then concentrated under reduced pressure. The residue is taken up in 40 ml of acetic acid, cooled to 15° C., and then 1.30 g of sodium cyanoborohydride are added in portions. The reaction medium is stirred for 2 hours while allowing it to rise to ambient temperature, poured into a water/ice mixture, treated with 28% aqueous ammonia until the pH is neutral, and extracted with dichloromethane (4×50 ml). The organic phases are combined, dried over magnesium sulfate, filtered, and then concentrated under reduced pressure. The residue obtained is purified on a silica column, eluent: 95/05 dichloromethane/7N ammoniacal methanol, so as to give 1.22 g of 4-(4-methylpiperazin-1-ylmethyl)-2,3-dihydro-1H-indole in the form of a yellow solid.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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